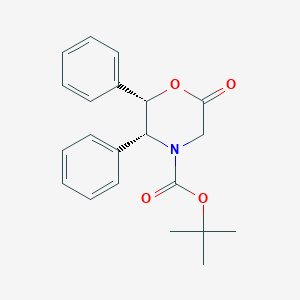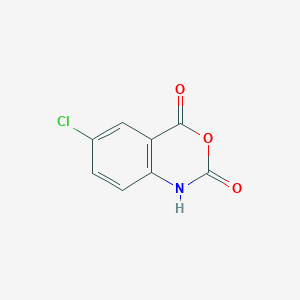
5-Chloroisatoic anhydride
概要
説明
5-Chloroisatoic anhydride (5-CI) is a chemical compound that has been used in a variety of scientific research applications. It is a versatile reagent that has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and biochemicals. 5-CI is also known to have biochemical and physiological effects that can be used to study the structure and function of biomolecules.
科学的研究の応用
Reagent in Peptide Synthesis
5-Chloroisatoic anhydride and similar compounds have been studied for their potential as reagents in peptide synthesis. For instance, 1-oxo-1-chlorophospholane was examined as a novel reagent for in situ activation of Nα-protected amino acids in peptide bond forming reactions (Ramage et al., 1984).
Synthesis of Novel Heterocyclic Systems
Research indicates that this compound can react with certain compounds to create novel heterocyclic systems, which are crucial in the development of pharmaceuticals and other chemical applications. For example, treatment of this compound with specific reagents produced various novel compounds, showcasing its versatility in synthesizing heterocyclic systems (Sunder & Peet, 1979).
Crystal Structure Analysis
The crystal structure of compounds like this compound has been analyzed to understand their molecular interactions and packing patterns. Studies have delved into how different weak interactions and halogen contacts play roles in the three-dimensional network organization of these compounds (Pogoda et al., 2018).
Synthesis of Quinolinols
This compound has been used in the synthesis of quinolinols, which are compounds of interest due to their pharmacological properties. The process involved the condensation of dilithiobenzoylacetone or C(α),O-dilithiooximes with this compound, leading to intermediates that were then cyclized to form 4-quinolinols (Brown et al., 1979).
作用機序
Target of Action
5-Chloroisatoic anhydride is primarily used as a reagent in the synthesis of 2-acetamidobenzamides . These compounds bear the 2-phenoxy functionality and display antiproliferative activity against certain tumor cell lines . Therefore, the primary targets of this compound are these tumor cells.
Mode of Action
It is known that acid anhydrides, such as this compound, undergo hydrolysis and nucleophilic acyl substitution reactions . In the case of this compound, it may interact with its targets (tumor cells) by reacting with nucleophiles present in the cells, leading to changes in the cellular processes.
Biochemical Pathways
Given its role in the synthesis of 2-acetamidobenzamides, it can be inferred that it may affect pathways related to cell proliferation and growth, particularly in tumor cells .
Result of Action
The primary result of the action of this compound is the synthesis of 2-acetamidobenzamides bearing the 2-phenoxy functionality . These compounds have been found to display antiproliferative activity against certain tumor cell lines , indicating that this compound may indirectly contribute to the inhibition of tumor cell growth.
Safety and Hazards
生化学分析
Biochemical Properties
It is known that anhydrides like 5-Chloroisatoic anhydride can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, but the specific interactions of this compound are yet to be identified.
Cellular Effects
It is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that acid anhydrides can undergo nucleophilic acyl substitution reactions
特性
IUPAC Name |
6-chloro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQFJMYJVJRSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063592 | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4743-17-3 | |
| Record name | 5-Chloroisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4743-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroisatoic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloroisatoic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 5-chloroisatoic anhydride in organic synthesis?
A1: this compound serves as a versatile building block in synthesizing various heterocyclic compounds. Notably, it is a crucial precursor in preparing 4-quinolinols [, ] and 3-(2′-benzothiazolyl)-2,3-dihydroquinazolin-4(1H)-ones []. These heterocyclic compounds are frequently encountered in medicinal chemistry and drug discovery due to their diverse biological activities.
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of an anhydride functionality within the molecule makes it highly reactive towards nucleophiles. [, ] This reactivity allows for facile ring-opening reactions, facilitating the formation of various heterocyclic systems. Additionally, the chlorine atom at the 5-position can influence the reactivity and potentially participate in interactions with biological targets. []
Q3: Can you describe a specific example of how this compound has been used to synthesize a biologically relevant molecule?
A3: Researchers have utilized this compound in synthesizing [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4H-imidazo[1,5‐a][1,4]benzodiazepine 3‐carboxylate (TCIB). [] TCIB exhibits high affinity for the diazepam-insensitive (DI) subtype of the benzodiazepine receptor (BZR). This selective binding makes TCIB a valuable tool for studying and understanding the complexities of the BZR system and its implications in various neurological processes.
Q4: Are there any studies investigating the crystal structure of this compound and its implications?
A4: Yes, a study explored the crystal structure of this compound, revealing its crystallization in the noncentrosymmetric space group Pna21. [] The research highlighted the significance of various weak interactions, including N-H...O hydrogen bonds, π-π interactions, C-H...O and lone pair-π interactions, and C-Cl...π interactions, in dictating the three-dimensional arrangement of molecules within the crystal lattice.
Q5: Beyond its synthetic utility, has this compound shown potential in any biological applications?
A5: Research indicates that nanoparticles functionalized with this compound demonstrate selective uptake by pancreatic cancer cells in mice. [] This finding suggests the potential of this compound as a targeting moiety for diagnostic or therapeutic applications related to pancreatic cancer. Further research is necessary to explore this avenue thoroughly.
Q6: Are there any known challenges or limitations associated with using this compound?
A7: One study highlighted a limitation regarding the use of dimethyl carbonate for the N-methylation of this compound. [] It was observed that dimethyl carbonate induced a ring-cleavage reaction, leading to undesired byproducts. This finding underscores the importance of carefully selecting reagents and optimizing reaction conditions when working with this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)


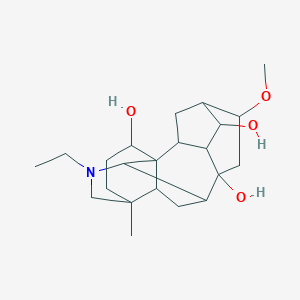
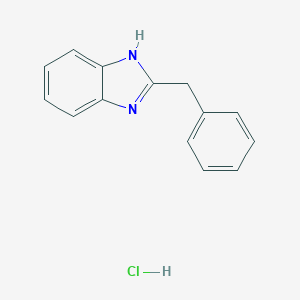

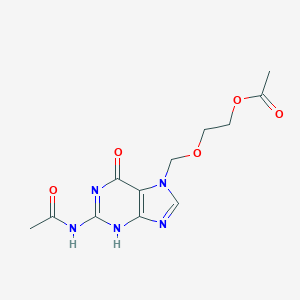
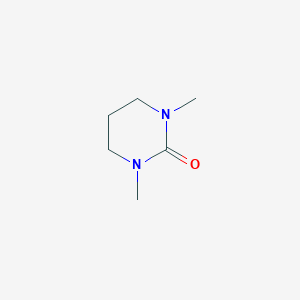

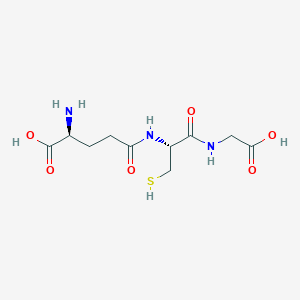

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)

